molecular formula C10H8O3 B14848681 5-Acetylisophthalaldehyde

5-Acetylisophthalaldehyde

Cat. No.: B14848681
M. Wt: 176.17 g/mol
InChI Key: FAMUSIDKLNIHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylisophthalaldehyde is an organic compound with the molecular formula C10H8O3 and a molar mass of 176.17 g/mol It is a derivative of isophthalaldehyde, characterized by the presence of an acetyl group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisophthalaldehyde typically involves the formylation of acetyl-substituted benzene derivatives. One common method is the Vilsmeier-Haack reaction, where the acetyl-substituted benzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Acetylisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, leading to the formation of Schiff bases. These interactions can modulate biological pathways and enzyme activities. Additionally, the acetyl group can undergo metabolic transformations, influencing the compound’s overall bioactivity .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-acetylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C10H8O3/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-6H,1H3

InChI Key

FAMUSIDKLNIHBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)C=O

Origin of Product

United States

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